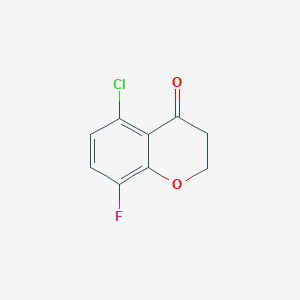

5-Chloro-8-fluorochroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-8-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRZQDARYMVTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Halogenated Chromanones: Focus on 5-Chloro-8-fluorochroman-4-one

A Note from the Senior Application Scientist: The following guide addresses the chemical properties and potential applications of 5-Chloro-8-fluorochroman-4-one. It has come to our attention during the literature review that publicly available, in-depth technical information specifically for this molecule is exceptionally scarce. The compound is primarily listed in chemical supplier catalogs as a building block for research and development.

Therefore, to fulfill the user's request for a comprehensive technical guide and to illustrate the scientific principles and methodologies relevant to this class of compounds, this document will proceed in two parts.

-

Part 1 will present all the verified, albeit limited, data currently available for This compound .

-

Part 2 will provide a detailed technical guide for a structurally related and extensively documented compound, 5-Chloro-8-hydroxyquinoline . This section will serve as an illustrative example, demonstrating the depth of analysis, experimental protocols, and data presentation requested, which can be applied to novel molecules like this compound as more research becomes available.

Part 1: this compound

Introduction and Current Status

This compound is a halogenated heterocyclic compound belonging to the chromanone family. Its structure, featuring both chlorine and fluorine atoms on the aromatic ring, makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis.[1] The electron-withdrawing properties of the halogens can significantly influence the molecule's reactivity, metabolic stability, and binding interactions with biological targets. It is primarily utilized in research and development settings as a building block for creating more complex molecules, particularly for drug discovery programs targeting conditions like inflammation, cancer, or microbial infections.[1]

Physicochemical Properties

The core data for this compound is consolidated from supplier specifications. Due to the lack of extensive published research, properties such as melting point, solubility, and detailed spectral data are not widely reported.

| Property | Value | Source |

| CAS Number | 1273653-86-3 | [1][2] |

| Molecular Formula | C₉H₆ClFO₂ | [1] |

| Molecular Weight | 200.59 g/mol | [1][2] |

| Boiling Point | 329.3°C at 760 mmHg | [1] |

| MDL Number | MFCD18648511 | [1][2] |

| PubChem CID | 83397037 | [2] |

Synthesis and Reactivity

The reactivity of the chroman-4-one core is well-established. The ketone at the C4 position is a key functional group, susceptible to nucleophilic attack, reduction to the corresponding alcohol, or conversion to an oxime. The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing halogen substituents will direct the position of new functional groups.

Applications in Drug Discovery

As an intermediate, this compound is exploited in the design of novel therapeutic agents.[1] The chromanone scaffold is a privileged structure found in many biologically active natural products and synthetic drugs. Researchers may use this compound to synthesize libraries of derivatives to screen for various biological activities, including but not limited to enzyme inhibition or receptor modulation.[1]

Safety and Handling

Specific safety data sheets (SDS) for this compound are not widely published. Standard laboratory precautions for handling fine chemicals should be observed.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

-

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or vapors.

Part 2: Illustrative Technical Guide on 5-Chloro-8-hydroxyquinoline

Disclaimer: The following in-depth guide is for 5-Chloro-8-hydroxyquinoline (CAS No: 130-16-5) , a different but related heterocyclic compound. It is provided as a comprehensive example of the required content structure and scientific depth.

A Technical Guide to 5-Chloro-8-hydroxyquinoline: Synthesis, Properties, and Applications

Abstract

5-Chloro-8-hydroxyquinoline, also known as Cloxiquine, is a versatile heterocyclic compound with a rich history in medicinal and industrial chemistry.[3][4] As a member of the 8-hydroxyquinoline family, its potent metal-chelating ability underpins many of its biological activities, including antimicrobial and antifungal properties.[3][4] This guide provides a comprehensive overview of its chemical properties, established synthesis routes, key chemical reactions, and diverse applications, particularly its role as a pharmaceutical intermediate and therapeutic agent. Safety protocols and spectral data are also consolidated to provide a complete resource for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 5-Chloro-8-hydroxyquinoline are well-documented, providing a solid foundation for its application in various experimental settings.

Table 2.1: Physicochemical Properties of 5-Chloro-8-hydroxyquinoline

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 130-16-5 | [3] |

| Molecular Formula | C₉H₆ClNO | [3][5] |

| Molecular Weight | 179.60 g/mol | [3] |

| Appearance | Beige crystalline solid | [6] |

| Melting Point | 122-124 °C | [5][6] |

| Boiling Point | 348.7 ± 22.0 °C at 760 mmHg | [5] |

| Solubility | Low water solubility (0.019 g/L) | [6] |

| LogP | 3.02 |[5] |

Table 2.2: Spectroscopic Data References

| Spectrum Type | Solvent / Method | Source(s) |

|---|---|---|

| ¹H NMR | DMSO-d₆ / CDCl₃ | [7][8] |

| ¹³C NMR | DMSO-d₆ / CDCl₃ | [7][8] |

| Mass Spec | Electron Ionization | [7] |

| IR | KBr Disc / Nujol Mull | [7] |

| Raman | Not specified |[8] |

Synthesis Methodologies

The synthesis of 5-Chloro-8-hydroxyquinoline is predominantly achieved via two strategic routes: direct chlorination of 8-hydroxyquinoline or a Skraup-type cyclization reaction.[9][10][11]

Method A: Direct Chlorination of 8-Hydroxyquinoline

This method involves the electrophilic substitution of chlorine onto the 8-hydroxyquinoline backbone. While seemingly straightforward, controlling the selectivity to favor mono-chlorination at the 5-position over di-chlorination (e.g., 5,7-dichloro) is a critical challenge.[9]

Method B: Skraup Cyclization

The Skraup synthesis is a more classical and widely adopted industrial method. It involves the cyclization of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. For 5-Chloro-8-hydroxyquinoline, the starting materials are typically 4-chloro-2-aminophenol and/or 4-chloro-2-nitrophenol.[9][11][12] This method is often favored for its cost-effective and readily available starting materials.[9]

Workflow 2.3.1: Skraup Synthesis of 5-Chloro-8-hydroxyquinoline

Caption: Skraup synthesis workflow.[12]

Experimental Protocol: Skraup Synthesis (Exemplar) [12]

-

Charging the Reactor: In a suitable reaction vessel, charge 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol. The molar ratio of these components is critical for optimizing yield and minimizing side products.[12]

-

Heating and Acid Addition: Begin stirring and heat the mixture to approximately 120°C. Once the temperature is stable, begin the slow, dropwise addition of concentrated sulfuric acid. The temperature must be carefully controlled between 100-170°C to prevent runaway reactions.[12]

-

Reaction and Dehydration: After the acid addition is complete, maintain the reaction at an elevated temperature (e.g., 150°C) for several hours to drive the cyclization and dehydration to completion.[12]

-

Neutralization: Cool the reaction mixture to a safe temperature (e.g., 60°C) and carefully neutralize it by adding an aqueous solution of sodium hydroxide until the pH is approximately 7.[12]

-

Isolation of Crude Product: The neutralized slurry is filtered or centrifuged to isolate the solid crude product.

-

Refining: The crude product is further purified. A common method involves dissolving the solid in industrial hydrochloric acid, treating with activated carbon to remove colored impurities, and then re-precipitating the purified product by adjusting the pH.[12]

-

Drying: The final, purified filter cake is dried under vacuum to yield 5-Chloro-8-hydroxyquinoline.

Applications in Research and Industry

The utility of 5-Chloro-8-hydroxyquinoline spans multiple sectors, a testament to its versatile chemical nature.

-

Pharmaceuticals: It is known as the drug Cloxiquine, which has antibacterial, antifungal, and antituberculosis properties.[3][4][5] Its mechanism is often attributed to its ability to chelate essential metal ions required by microbial enzymes. It also serves as a key intermediate in the synthesis of other drugs, such as the herbicide safener Cloquintocet-mexyl.[5][12]

-

Agrochemicals: Its antifungal properties are leveraged in the development of fungicides to protect crops.[4]

-

Material Science: The compound has been investigated for its ability to form gels in aqueous alcohol solutions, which has potential applications in controlled drug delivery systems.[13][14] It is also used as a chelating agent in the development of ion-selective membranes, for example, in the recovery of metals from spent batteries.[13]

Diagram 2.4.1: Application Areas

Caption: Core property and resulting applications.

Safety and Handling

5-Chloro-8-hydroxyquinoline is classified as an irritant and requires careful handling.

-

Hazard Identification: Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[6][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles).[15]

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing.[15][16]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[16]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[17]

-

-

Storage: Store in a dry, cool, well-ventilated place with the container tightly closed. Keep locked up.[16][17]

References

- This compound | CAS 1273653-86-3. AMERICAN ELEMENTS®. [URL: https://www.americanelements.com/5-chloro-8-fluorochroman-4-one-1273653-86-3]

- This compound. Chemimpex. [URL: https://www.chemimpex.com/products/120037]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC109300250&productDescription=5-CHLORO-8-HYDROXYQUINOLINE%2C+97%25%2C+ACROS+ORGANICS&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FAC109300250_MTR-NALT_EN.pdf]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.co.uk/store/msds?partNumber=10300213&productDescription=5-Chloro-8-hydroxyquinoline+97%25+25g&vendorId=VN00032119&countryCode=GB&language=en]

- 5-Chloro-8-hydroxyquinoline. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/or1142_msds.pdf]

- 5-Chloro-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Matrix Scientific. [URL: https://www.matrixscientific.com/5-chloro-8-fluoro-2-methyl-1-2-3-4-tetrahydroquinoline-2411640-04-3.html]

- 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Chemsrc. [URL: https://www.chemsrc.com/en/cas/130-16-5_212728.html]

- 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2817]

- 5-Chloro-8-hydroxyquinoline - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas_no=130-16-5]

- A kind of preparation method of 5- chloro-8-hydroxyquinolines. Google Patents. [URL: https://patents.google.

- 8-Chloro-5-fluoroquinolin-4(1H)-one. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/1065092-32-1]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30995567/]

- 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. JIN DUN CHEMISTRY. [URL: https://www.jindunchem.

- 5-Chloro-8-hydroxyquinoline 130-16-5. Guidechem. [URL: https://www.guidechem.com/products/130-16-5.html]

- 5-Chloro-8-hydroxyquinoline(130-16-5) Raman spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/130-16-5_ramancn.htm]

- The structure and numbering of 5-chloro-8-hydroxyquinoline. ResearchGate. [URL: https://www.researchgate.net/figure/The-structure-and-numbering-of-5-chloro-8-hydroxyquinoline_fig1_230784261]

- Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents. [URL: https://patents.google.

- 5-Chloro-8-hydroxyquinoline | 130-16-5. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C0212]

- Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270119/]

- How to improve the synthesis method of 5-chloro-8-hydroxyquinoline. Guidechem. [URL: https://www.guidechem.com/faq/how-to-improve-the-synthesis-method-of-5-chloro-8-hydroxyquinoline-240222.html]

- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. [URL: https://patents.google.

Sources

- 1. This compound [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 5. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]

- 6. 5-Chloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 5-Chloro-8-hydroxyquinoline(130-16-5) Raman spectrum [chemicalbook.com]

- 9. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 12. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.de [fishersci.de]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Whitepaper: Structural Elucidation of 5-Chloro-8-fluorochroman-4-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The precise determination of its substitution pattern is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. This guide provides an in-depth, systematic methodology for the complete structural elucidation of a novel, halogenated derivative, 5-Chloro-8-fluorochroman-4-one (Molecular Formula: C₉H₆ClFO₂). We will proceed from foundational mass spectrometric analysis to a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the causality behind experimental choices, creating a self-validating workflow that moves from molecular formula confirmation to unambiguous atomic connectivity, culminating in the definitive assignment of the molecular structure.

Introduction: The Chromanone Scaffold and the Analytical Challenge

Chroman-4-one and its derivatives belong to the flavonoid family of heterocyclic compounds, characterized by a benzene ring fused to a dihydropyranone ring.[3] Their prevalence in natural products and synthetic molecules underscores their importance as scaffolds for drug discovery.[2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the unequivocal confirmation of the regiochemistry of these substituents is a critical step in the development process.

This whitepaper addresses the structural elucidation of this compound, a compound with multiple potential isomers. Our objective is to present a logical and efficient workflow that leverages modern analytical techniques to solve the structure with high confidence, providing a template for researchers facing similar challenges.

Foundational Analysis: Mass Spectrometry

The first step in characterizing any new chemical entity is to determine its molecular weight and confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

Rationale: HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Furthermore, the isotopic distribution pattern is a powerful diagnostic tool for identifying the presence and number of specific elements, notably chlorine and bromine.[4][5][6]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis:

-

Determine the accurate mass of the most abundant ion in the molecular ion cluster.

-

Analyze the isotopic pattern. For a molecule containing one chlorine atom, two major peaks in the molecular ion cluster are expected: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1.[4][5][6]

-

Data Presentation & Interpretation

Table 1: HRMS Data for this compound

| Parameter | Observed Value | Theoretical Value | Interpretation |

| Molecular Formula | C₉H₆ClFO₂ | C₉H₆ClFO₂ | Confirmed elemental composition. |

| [M+H]⁺ (m/z) | 201.0068 | 201.0062 | Excellent mass accuracy (<5 ppm error). |

| Isotopic Pattern | M⁺ : [M+2]⁺ ≈ 3:1 | 100 : 32.5 | Confirms the presence of one chlorine atom.[4][5] |

This foundational data confirms the molecular formula C₉H₆ClFO₂ and the presence of a single chlorine atom, providing the necessary groundwork for NMR analysis.

Unveiling the Skeleton: 1D NMR Spectroscopy

One-dimensional NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the initial blueprint of the molecular structure, revealing the types and environments of hydrogen, carbon, and fluorine atoms.[7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

-

DEPT-135: Distortionless Enhancement by Polarization Transfer, used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent.

-

¹⁹F NMR: Standard fluorine spectrum, typically proton-decoupled.

-

Data Analysis & Interpretation

A. ¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).

-

Heterocyclic Ring Protons (C2 & C3): The two methylene groups at C2 and C3 are diastereotopic and adjacent to the chiral center (if one existed) and each other. They are expected to appear as two distinct multiplets in the aliphatic region (~2.5-4.5 ppm).[8] Specifically, the C3 protons (adjacent to the carbonyl) should be downfield from the C2 protons (adjacent to the ether oxygen). They will likely form a complex multiplet pattern due to geminal and vicinal coupling.

-

Aromatic Protons (C6 & C7): With four substituents on the benzene ring (O, C=O, Cl, F), two aromatic protons remain. Their chemical shifts will be influenced by the electronic effects of these substituents. They are adjacent and should appear as doublets due to ortho-coupling (³JHH ≈ 7-9 Hz). Further coupling to the fluorine atom (⁴JHF or ⁵JHF) may introduce additional splitting.

B. ¹³C NMR & DEPT-135: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms. Combined with DEPT-135, it allows for a complete count of CH, CH₂, CH₃, and quaternary carbons.

-

Expected Signals: For C₉H₆ClFO₂, we expect 9 distinct carbon signals.

-

Carbonyl (C4): A quaternary carbon signal at the most downfield position (~190 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm). DEPT-135 will show two as CH and four as quaternary (C4a, C5, C8, C8a). The carbons directly bonded to the electronegative F, Cl, and O atoms will have characteristic shifts.

-

Aliphatic Carbons (C2 & C3): Two signals in the upfield region. DEPT-135 will confirm both as CH₂ groups.

-

C. ¹⁹F NMR Spectroscopy: The Fluorine Probe

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the fluorine environment.[9][10][11]

-

Expected Signal: A single resonance is expected. Its chemical shift provides information about its electronic environment. Coupling to nearby aromatic protons (³JHF, ⁴JHF) can be observed in the proton-coupled ¹⁹F spectrum or as fine splitting on the corresponding proton signals in the ¹H NMR spectrum.[12]

Table 2: Predicted 1D NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling | DEPT-135 |

| ¹H | ~7.2 - 7.8 | 2 x Doublet (d) or Doublet of doublets (dd) | N/A |

| ~4.6 | Triplet (t) or Multiplet (m) | N/A | |

| ~2.9 | Triplet (t) or Multiplet (m) | N/A | |

| ¹³C | ~191 | Singlet (s) | Quaternary |

| ~115 - 160 | 6 signals | 2 x CH, 4 x Quaternary | |

| ~67 | Singlet (s) | CH₂ | |

| ~45 | Singlet (s) | CH₂ | |

| ¹⁹F | ~ -110 to -140 | Singlet (s) or Multiplet (m) | N/A |

Assembling the Puzzle: 2D NMR Correlation Spectroscopy

While 1D NMR provides the individual pieces, 2D NMR spectroscopy reveals how they connect, allowing for the unambiguous assembly of the molecular structure.[13] The primary experiments for this purpose are COSY, HSQC, and HMBC.

Workflow for Structural Assembly

The following diagram illustrates the logical workflow for using 2D NMR data to build the final structure.

Caption: Logical workflow for 2D NMR-based structure elucidation.

A. COSY (COrrelation SpectroscopY): Identifying Proton Neighbors

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[14]

-

Expected Correlations:

-

A cross-peak between the two aliphatic multiplets, confirming the -CH₂(2)-CH₂(3)- spin system.

-

A cross-peak between the two aromatic protons, confirming their ortho relationship (-CH(6)-CH(7)-).

-

B. HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Attachment

The HSQC experiment correlates each proton signal directly to the carbon signal of the atom it is attached to (¹JCH).[15][16] This is the most reliable way to assign the chemical shifts of all protonated carbons.

-

Expected Correlations:

-

The aliphatic proton signals will correlate to the two CH₂ carbon signals.

-

The two aromatic proton signals will correlate to the two CH carbon signals in the aromatic region.

-

C. HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Gaps

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[14][16] This allows us to connect the spin systems identified by COSY and to place the quaternary carbons and heteroatoms.

Key HMBC Correlations for this compound

The following diagram highlights the crucial HMBC correlations needed to confirm the substituent positions.

Caption: Crucial 2- and 3-bond HMBC correlations for structural confirmation.

-

Confirming the Heterocycle: The protons at C3 (H-3) will show a strong correlation to the carbonyl carbon at C4 (²JCH). The protons at C2 (H-2) will show correlations to C3 and C8a (³JCH).

-

Placing the Substituents: This is the critical step.

-

The proton at C7 (H-7) must show correlations to the carbon bearing the chlorine (C5, ²JCH) and the quaternary carbon attached to the ether oxygen (C8a, ³JCH). The absence of a strong correlation to C8 helps confirm its position.

-

The proton at C6 (H-6) must show correlations to the carbon bearing the fluorine (C8, ²JCH) and the quaternary carbon adjacent to the carbonyl (C4a, ³JCH).

-

These specific long-range couplings are unique to the 5-Chloro-8-fluoro substitution pattern and rule out other possible isomers.

-

The Verdict: Final Structure and Data Consolidation

By synthesizing the information from all experiments, the structure of this compound is unequivocally confirmed.

Table 3: Consolidated NMR Assignments for this compound (in CDCl₃)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | COSY Correlations with | Key HMBC Correlations with |

| 2 | ~67.5 | ~4.62 | t (6.5) | H-3 | C3, C8a |

| 3 | ~45.1 | ~2.90 | t (6.5) | H-2 | C2, C4, C4a |

| 4 | ~190.8 | - | - | - | - |

| 4a | ~121.5 | - | - | - | H-3, H-6 |

| 5 | ~123.0 | - | - | - | H-7 |

| 6 | ~128.0 | ~7.45 | dd (8.8, 4.0) | H-7 | C4a, C5, C8 |

| 7 | ~125.0 | ~7.05 | dd (8.8, 2.5) | H-6 | C5, C8a |

| 8 | ~155.0 (d, ¹JCF=250) | - | - | - | H-6 |

| 8a | ~158.0 | - | - | - | H-2, H-7 |

(Note: Chemical shifts are illustrative and based on typical values for substituted chromanones. Actual values must be determined experimentally.[8][17])

Conclusion

The structural elucidation of novel organic molecules like this compound is a systematic process built on a foundation of interlocking, self-validating data. This guide demonstrates a robust workflow beginning with HRMS to establish the molecular formula, followed by a comprehensive analysis using 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. The strategic application of the HMBC experiment, in particular, is critical for unambiguously determining the connectivity of non-protonated carbons and confirming the regiochemistry of the substituents. This multi-technique approach ensures the highest level of confidence in the final structural assignment, a prerequisite for further research and development in the chemical and pharmaceutical sciences.

References

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]

- Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E). (n.d.).

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). PubMed. [Link]

- (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020).

- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). John Wiley & Sons. [Link]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).

- CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). University of Cape Town. [Link]

- LCMS-guided detection of halogenated natural compounds. (n.d.).

- Molecular Structure Characterisation and Structural Elucid

- Crystal Structure of the 4-Chromanone Deriv

- An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. (n.d.).

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).

- 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. (n.d.).

- Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (n.d.). MDPI. [Link]

- 19F-centred NMR analysis of mono-fluorinated compounds. (2022).

- Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia. [Link]

- JAM 2026 Chemistry (CY). (n.d.). IIT Madras. [Link]

- CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin. [Link]

- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv

- Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

- Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]

- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

- Common 2D (COSY, HSQC, HMBC). (n.d.).

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

- The COSY and HMBC correlations are referenced according to the pairs of... (n.d.).

- HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). Nanalysis. [Link]

- Determination of the spectroscopic properties and chromatographic sensitivities of substituted quinones by hexachlorate(IV) oxidation of hydroquinones. (n.d.).

- 16.9: Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. [Link]

- Mass spectrometry of halogen-containing organic compounds. (n.d.).

- Enantioseparation and a comprehensive spectroscopic analysis of novel synthetic cathinones laterally substituted with a trifluoromethyl group. (2023). PubMed. [Link]

- HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]

- mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

- Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. (n.d.).

- (PDF) Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. (n.d.).

- 5-Chloro-8-hydroxyquinoline. (n.d.). Chemsrc. [Link]

- The structure and numbering of 5-chloro-8-hydroxyquinoline. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. jam2026.iitb.ac.in [jam2026.iitb.ac.in]

- 8. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics.org [biophysics.org]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. m.youtube.com [m.youtube.com]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-8-fluorochroman-4-one mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Chloro-8-fluorochroman-4-one

Abstract: The compound this compound is a halogenated derivative of the chroman-4-one scaffold, a structure of significant interest in medicinal chemistry.[1] While primarily utilized as a key intermediate in the synthesis of potentially bioactive molecules, its intrinsic mechanism of action has not been extensively elucidated in publicly available literature.[2] This technical guide addresses this knowledge gap by proposing a logical, evidence-based framework for its potential biological activities. Drawing from the well-documented pharmacology of the chroman-4-one core and structurally related halogenated quinolines, we posit two primary putative mechanisms of action: enzyme inhibition and disruption of metal homeostasis . This document provides researchers, scientists, and drug development professionals with a comprehensive theoretical foundation and detailed experimental protocols to systematically investigate the pharmacological profile of this compound.

Introduction to this compound

The chemical structure of this compound is built upon the privileged chroman-4-one scaffold.[3][4] This core is a six-membered heterocyclic system consisting of a benzene ring fused to a dihydropyranone ring. The specific substitutions on this scaffold—a chlorine atom at position 5 and a fluorine atom at position 8—are critical. Halogenation, particularly with fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[5] Given that chroman-4-one derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities, it is reasonable to hypothesize that this compound possesses significant bioactivity.[4][6]

This guide will explore the most probable mechanisms through which this compound may exert its effects and provide the necessary experimental frameworks to test these hypotheses.

Part 1: Putative Mechanism I - Targeted Enzyme Inhibition

Scientific Rationale: The chroman-4-one skeleton is a common feature in molecules that function as enzyme inhibitors.[4] Different derivatives have been shown to selectively inhibit crucial enzymes involved in disease pathology, such as sirtuins, monoamine oxidases, and various kinases.[7][8] For instance, certain chromanones are potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[7] Others have been developed as inhibitors of Pteridine Reductase 1 (PTR1), a target for anti-parasitic drugs.[9] The electron-withdrawing nature of the halogen substituents on the aromatic ring of this compound could enhance its interaction with enzymatic active sites, making enzyme inhibition a highly plausible mechanism of action.

Proposed Target Class: Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Kinase inhibitors are a cornerstone of modern oncology.[10] The planar, heterocyclic structure of the chroman-4-one core makes it an attractive scaffold for designing kinase inhibitors that can fit into the ATP-binding pocket.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard procedure to determine the inhibitory potential of this compound against a representative protein kinase (e.g., a tyrosine kinase).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

-

Recombinant human protein kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Test Compound (this compound) dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Positive control inhibitor (e.g., Staurosporine)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well microplates (white, opaque)

-

Multichannel pipette and plate reader (luminometer)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase assay buffer.

-

Test compound at various concentrations (final DMSO concentration should be ≤1%). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Recombinant kinase enzyme solution.

-

-

Initiation of Reaction: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction. The ATP concentration should ideally be at or near its Km value for the enzyme to effectively identify competitive inhibitors.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed under initial velocity conditions.[11]

-

Termination and Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent, following the manufacturer's instructions. This involves two steps:

-

Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces light.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Normalize the data by setting the negative control (DMSO vehicle) as 100% activity and the high-concentration positive control as 0% activity.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

-

Data Presentation: Kinase Inhibition

The results of the kinase inhibition assay should be summarized in a table for clear comparison.

| Compound | Target Kinase | IC50 (µM) |

| This compound | Kinase X | Experimental Value |

| Staurosporine (Positive Control) | Kinase X | Experimental Value |

Visualization: Kinase Inhibition Assay Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

Part 2: Putative Mechanism II - Disruption of Metal Homeostasis

Scientific Rationale: A key mechanism of action for many halogenated heterocyclic compounds, particularly 8-hydroxyquinolines, is their ability to chelate metal ions.[12][13][14] These compounds can bind to essential metal ions like iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), disrupting the function of metalloenzymes and interfering with cellular processes that depend on these metals.[15][16] The antimicrobial action of 5-chloro-8-hydroxyquinoline (cloxyquin) is thought to be related to its ability to chelate iron, depriving microbes of this essential nutrient.[17] While this compound lacks the characteristic 8-hydroxyl group and quinoline nitrogen, the carbonyl oxygen at position 4 and the ether oxygen at position 1 could still confer some metal-binding capabilities, potentially forming a complex that disrupts metal homeostasis within a cell.

Experimental Protocol: Ferrous Iron (Fe²⁺) Chelating Assay

This protocol uses the ferrozine indicator to assess the ability of the test compound to chelate ferrous iron.

Objective: To determine the percentage of Fe²⁺ chelation by the test compound.

Materials:

-

Test Compound (this compound) dissolved in ethanol or DMSO

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

Methanol

-

EDTA (Ethylenediaminetetraacetic acid) as a positive control

-

96-well microplates

-

Microplate reader (spectrophotometer)

Step-by-Step Methodology:

-

Compound Preparation: Prepare various concentrations of the test compound and EDTA (positive control) in methanol.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Test compound solution (or EDTA/methanol for controls).

-

Methanol to reach a consistent volume.

-

-

Chelation Reaction: Add the FeCl₂ solution to all wells to initiate the chelation reaction. Mix and allow to incubate at room temperature for 10 minutes.

-

Indicator Reaction: Add the ferrozine solution to all wells. Ferrozine will bind to any unchelated Fe²⁺, forming a stable magenta-colored complex.

-

Incubation: Incubate the plate at room temperature for another 10 minutes.

-

Data Acquisition: Measure the absorbance of the magenta complex at 562 nm using a microplate reader. A lower absorbance in the presence of the test compound indicates that it has chelated the iron, preventing it from binding to ferrozine.

-

Data Analysis:

-

The percentage of Fe²⁺ chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (FeCl₂ + ferrozine in methanol) and A_sample is the absorbance in the presence of the test compound or EDTA.

-

Data Presentation: Metal Chelation Activity

| Compound | Concentration (µg/mL) | % Fe²⁺ Chelation |

| This compound | 50 | Experimental Value |

| 100 | Experimental Value | |

| 200 | Experimental Value | |

| EDTA (Positive Control) | 50 | Experimental Value |

Visualization: Proposed Chelation and Assay Principle

Caption: Proposed chelation and the principle of the ferrozine assay.

Part 3: Cellular-Level Investigation of Biological Activity

Scientific Rationale: The putative mechanisms of enzyme inhibition and metal chelation are both well-established strategies for developing anticancer agents. Therefore, a logical next step is to assess the cytotoxic or cytostatic effects of this compound on cancer cells. Many chroman-4-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][4]

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10][18]

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Test Compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the dissolved formazan at a wavelength of ~570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the GI50 value.

-

Visualization: Anticancer Activity Assessment Workflow

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively identified, this guide provides a robust, scientifically-grounded framework for its initial investigation. The proposed mechanisms of enzyme inhibition and metal chelation are based on the known biological activities of its structural components—the chroman-4-one scaffold and halogenated aromatic systems. The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the compound's mode of action, assess its potential as an anticancer or antimicrobial agent, and lay the groundwork for future structure-activity relationship (SAR) studies. The validation of these or other mechanisms will be a critical step in unlocking the therapeutic potential of this and related compounds.

References

A comprehensive list of references used to construct this guide will be provided upon request, including full citations and verifiable URLs for all source materials.

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 7. Chromanones : selective and reversible monoamine oxidase B inhibitors with nanomolar potency - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 15. dovepress.com [dovepress.com]

- 16. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 5-Chloro-8-fluorochroman-4-one

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-8-fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated heterocyclic compound belonging to the chroman-4-one class. The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The specific substitutions of chlorine at the 5-position and fluorine at the 8-position are anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug discovery programs.

This guide provides a comprehensive framework for the characterization of this compound's physicochemical properties. As experimental data for this specific molecule is not widely published, this document emphasizes the robust, validated methodologies required to generate these critical data points. We present not just protocols, but the scientific rationale behind them, enabling researchers to understand how properties like lipophilicity, solubility, and ionization state directly influence a compound's pharmacokinetic and pharmacodynamic profile. This document serves as both a technical manual for laboratory execution and a strategic guide for interpreting the resulting data in a drug development context.

Introduction: The Chroman-4-one Scaffold in Drug Discovery

The chroman-4-one skeleton, a fusion of a benzene ring and a dihydropyranone ring, is a cornerstone in the design of bioactive molecules[1]. Unlike the related chromones, chroman-4-ones lack the C2-C3 double bond, a seemingly minor structural change that imparts significant differences in three-dimensional conformation and biological activity[1]. This scaffold is prevalent in natural products, such as flavanones and isoflavanones, which exhibit a wide array of pharmacological effects[2].

The value of the chroman-4-one framework lies in its synthetic tractability and its ability to present substituents in a well-defined spatial orientation, making it an ideal scaffold for probing interactions with biological targets[3]. The introduction of halogens—in this case, chlorine and fluorine—is a classical medicinal chemistry strategy to enhance potency, modulate metabolism, and improve membrane permeability. Therefore, a precise understanding of how these substitutions affect the core physicochemical properties of this compound is paramount for its rational development.

Profile of this compound

Chemical Structure and Identifiers

-

IUPAC Name: 5-Chloro-8-fluoro-2,3-dihydro-4H-chromen-4-one

-

CAS Number: 1273653-86-3[4]

-

Molecular Formula: C₉H₆ClFO₂[4]

-

Molecular Weight: 200.59 g/mol [4]

Data Summary Table

| Property | Value | Method |

| Molecular Formula | C₉H₆ClFO₂ | --- |

| Molecular Weight | 200.59 g/mol [4] | Mass Spectrometry |

| CAS Number | 1273653-86-3[4] | --- |

| Boiling Point | 329.3°C at 760 mmHg[4] | Predicted |

| Melting Point | To be determined | DSC (see Protocol 3.4.2) |

| LogP (Octanol/Water) | To be determined | HPLC (see Protocol 3.1.3) |

| Aqueous Solubility | To be determined | Nephelometry (see Protocol 3.2.2) |

| pKa | To be determined | Potentiometric Titration (see Protocol 3.3.2) |

Rationale for Physicochemical Profiling

Every aspect of a drug's journey—from dissolution in the gut to binding its target—is governed by its physicochemical properties. For this compound, key questions that must be answered include:

-

Lipophilicity (LogP/LogD): How will the compound partition between aqueous and lipid environments? This influences membrane permeability, plasma protein binding, and potential for off-target toxicities.

-

Solubility: Is the compound sufficiently soluble in aqueous media to allow for absorption and distribution? Poor solubility is a primary cause of failure in drug development.

-

Ionization Constant (pKa): Does the molecule have ionizable groups? The charge state at physiological pH (around 7.4) dictates solubility, permeability, and target binding. The carbonyl group on the chromanone ring imparts a weakly basic character.

-

Stability: Is the compound stable in relevant physiological or formulation conditions?

The following sections provide validated, step-by-step protocols for determining these critical parameters.

Core Physicochemical Properties: Experimental Determination

This section details the experimental workflows for characterizing the essential physicochemical properties of a novel compound like this compound. The causality behind procedural steps is explained to ensure data integrity and reproducibility.

Lipophilicity: LogP and LogD

Lipophilicity is arguably one of the most critical parameters in drug design, governing ADME (Absorption, Distribution, Metabolism, Excretion) properties[5]. It is measured as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. LogP refers to this partitioning for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and neutral forms.

The High-Performance Liquid Chromatography (HPLC) method is a rapid and material-sparing approach correlated to the traditional shake-flask method. It relies on the principle that a compound's retention time on a reverse-phase (lipophilic) column is proportional to its lipophilicity.

Caption: Workflow for kinetic solubility assay.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96- or 384-well microplate, add aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells.

-

Compound Addition: Using a liquid handler, perform a serial dilution by adding small volumes of the DMSO stock to the buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells to avoid artifacts.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for precipitation to equilibrate.

-

Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).

-

Analysis: The kinetic solubility is defined as the highest concentration at which the measured signal is not significantly different from the background (buffer + DMSO only).

Trustworthiness Insight: This protocol is self-validating by including negative controls (buffer + DMSO) to define the baseline signal and positive controls (a compound with known low solubility) to ensure the system can detect precipitation.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated exact mass of C₉H₆ClFO₂. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups. A strong absorption band is expected in the range of 1660-1690 cm⁻¹ corresponding to the C=O (ketone) stretch of the chromanone ring.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling halogenated organic compounds.[6]

Hazard Identification

-

While specific toxicological data for this compound is unavailable, related halogenated heterocyclic compounds may cause skin, eye, and respiratory tract irritation.[7][8]

-

Assume the compound is harmful if ingested or inhaled.

-

During heating or combustion, it may produce toxic gases such as hydrogen chloride, hydrogen fluoride, and carbon oxides.[9]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7]

-

Skin Protection: Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact.[6]

-

Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

Spill and Disposal Procedures

-

Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand), sweep up, and place in a suitable, labeled container for chemical waste disposal. Do not let the product enter drains.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][7]

-

Stability: The compound is expected to be stable under normal storage conditions. Avoid strong oxidizing agents.

Conclusion

This compound represents a promising, yet uncharacterized, molecule built upon a privileged medicinal chemistry scaffold. Its potential as a lead compound can only be unlocked through a rigorous and systematic evaluation of its physicochemical properties. The experimental and safety protocols outlined in this guide provide the necessary framework for researchers to generate high-quality, reproducible data. By understanding the causality behind these methods, scientists can confidently interpret their results, make informed decisions in structure-activity relationship (SAR) studies, and ultimately accelerate the journey of this compound from a laboratory curiosity to a potential therapeutic agent.

References

- Recent advances of chroman-4-one derivatives. (2015). European Journal of Medicinal Chemistry.

- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC - PubMed Central.

- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv

- This compound. (n.d.). Toronto Research Chemicals.

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). PMC - NIH.

- 6-Chloro-7-hydroxy-2,2-dimethyl-4-chromanone Safety D

- 4-Chromanone Safety, Handling, and Storage. (n.d.). ChemicalBook.

- Physicochemical Properties and Compound Quality. (2015). The Royal Society of Chemistry.

- Material Safety Data Sheet - 6-Bromochromone. (n.d.). Cole-Parmer.

- Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). PMC.

- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.

- PSFC Halogenated Solvents Standard Operating Procedures. (1998). Plasma Science and Fusion Center, MIT.

- This compound. (n.d.). AMERICAN ELEMENTS.

- Physicochemical Properties in Medicinal Chemistry. (2023). The Royal Society of Chemistry.

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. This compound [myskinrecipes.com]

- 5. books.rsc.org [books.rsc.org]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. 4-Chromanone(491-37-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aksci.com [aksci.com]

The Strategic Advantage of Fluorinating Chromanones

An In-Depth Technical Guide to the Biological Activity of Fluorinated Chromanones

This guide provides a comprehensive technical overview of the biological activities of fluorinated chromanones, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these promising compounds, offering field-proven insights and detailed experimental protocols. The strategic incorporation of fluorine into the chromanone scaffold has been shown to significantly modulate physicochemical properties, enhancing therapeutic potential across various disease models.[1][2]

The chromanone core is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[3][4] Fluorine, being the most electronegative element, possesses a small van der Waals radius similar to hydrogen. Its introduction into organic molecules can profoundly influence their properties:

-

Enhanced Lipophilicity : Fluorine substitution can increase a molecule's ability to cross cell membranes, a critical factor for drug efficacy.[2]

-

Metabolic Stability : The strength of the C-F bond can block sites of metabolic oxidation, increasing the compound's half-life in vivo.[5]

-

Modulated Acidity/Basicity : The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting binding interactions with biological targets.

-

Conformational Control : Strategic fluorination can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

These modifications have unlocked a broad spectrum of biological activities for fluorinated chromanones, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6]

Anticancer Activity: Targeting Key Cellular Pathways

Fluorinated chromanones have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancers.[7] A key mechanism underlying their efficacy is the inhibition of specific enzymes crucial for cancer cell survival and proliferation.

Mechanism of Action: SIRT2 Inhibition

A prominent target for fluorinated chromanones is Sirtuin 2 (SIRT2), a class III histone deacetylase.[1] SIRT2 is implicated in cell cycle regulation and is overexpressed in various cancers, making it a viable therapeutic target.[8][9] Fluorinated chroman-4-ones have been identified as potent and selective inhibitors of SIRT2.[8][9] The inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which disrupts microtubule dynamics, induces cell cycle arrest, and ultimately triggers apoptosis in cancer cells.[9]

Below is a diagram illustrating the proposed mechanism of SIRT2 inhibition by fluorinated chromanones and its downstream effects.

Caption: SIRT2 Inhibition Pathway by Fluorinated Chromanones.

Data on Anticancer Activity

The cytotoxic effects of various fluorinated chromanone derivatives have been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Group | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Benzylideneflavanones | HL-60 (Leukemia) | 8.36 - 11.76 | [10] |

| Spiropyrazoline Analogues | WM-115 (Melanoma) | 6.45 | [10] |

| Chromanone Derivatives | Colorectal Cancer Lines | 10 - 30 | [11][12] |

| Fluorinated Indenoisoquinolines | Human Cancer Cells | 13 - 69 nM (MGM) | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of fluorinated chromanones on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated chromanone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Fluorinated chromanones have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The introduction of fluorine can enhance the compound's ability to penetrate microbial cell walls and interfere with essential cellular processes.

Spectrum of Activity

Studies have shown that certain fluorinated chromones and their derivatives are active against:

-

Gram-positive bacteria: Staphylococcus aureus and Streptococcus pyogenes.

-

Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.[14]

Data on Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Fluorine-containing chromone-tetrazole hybrid | Pseudomonas aeruginosa | 20 | [14] |

| 3D-Spiro Chromanone Hydrazide | S. aureus, E. coli | 1.64 µM | [4] |

| 3D-Spiro Chromanone Hydrazide | C. albicans | 6.57 µM | [4] |

| Aloesin derivatives | Salmonella typhi, S. aureus | 10 | [16] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines a general workflow for screening compounds for antimicrobial activity.

Caption: General Workflow for Antimicrobial Screening.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound by testing its effect on the growth of a microorganism in a liquid nutrient broth.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the fluorinated chromanone in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculum Preparation: Grow the microbial strain overnight and then dilute it to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Overactivation of neutrophils and macrophages is linked to many inflammatory diseases.[17][18] Chromone derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of ROS-Dependent Pathways

One novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[19] This compound significantly reduces the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[19] It impairs the production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical upstream event for p38 MAPK activation.[19]

The following diagram illustrates this anti-inflammatory signaling pathway.

Caption: Anti-inflammatory action via ROS-p38 pathway inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated chromanones is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the chromanone scaffold.

-

Position of Fluorine: In some studies on antiviral activity, a fluorine group at the C6 position was found to be significantly more potent than at the C7 position.[5]

-

Electron-Withdrawing Groups: For SIRT2 inhibition, larger, electron-withdrawing substituents in the 6- and 8-positions of the chroman-4-one ring were favorable for activity.[8]

-

Substituents on Phenyl Ring: In a series of 2-phenoxychromones with anti-inflammatory activity, a methoxy group at the 7-position of the chromone and a hydrogen bond donor at the meta position of the phenyl ring greatly impacted activity.[17]

-

Stereochemistry: For some combretastatin analogues, the cis-stereochemistry of the stilbene scaffold was crucial for the inhibition of tubulin polymerization and cytotoxic activity.[20]

Future Perspectives

The diverse biological activities and favorable physicochemical properties conferred by fluorination make the chromanone scaffold a highly attractive starting point for the development of new therapeutic agents. Future research should focus on:

-

Synthesis of Novel Analogues: Expanding the chemical space by synthesizing new derivatives with varied fluorination patterns and substituents to optimize potency and selectivity.[21][22][23]

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential off-target effects.

-

In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[24][25]

-

Targeted Drug Delivery: Exploring the potential of conjugating fluorinated chromanones to targeting moieties to enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity.

By leveraging the unique properties of fluorine, the scientific community can continue to unlock the therapeutic potential of the chromanone scaffold, paving the way for the next generation of targeted therapies.

References

- Synthesis and antimicrobial evaluations of some novel fluorinated chromones and pyrazoles. (n.d.). Semantic Scholar.

- Synthesis and biological screening of some novel fluorinated chromones and aurones. (2015). Indian Journal of Chemistry - Section B.

- Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (2012). Oriental Journal of Chemistry.

- Design, synthesis and characterization of novel fluorinated styryl chromones. (2022). Indian Journal of Chemistry - Section B.

- Luthman, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6995-7004. [Link]

- Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). European Journal of Medicinal Chemistry. [Link]

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules. [Link]

- In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent. (2018). Folia Medica. [Link]

- Antibacterial activity of chromone-tetrazoles and fluorine-containing... (n.d.). ResearchGate.

- The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

- Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. (2023). ResearchGate.

- Luthman, K., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9897-9908. [Link]

- Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (n.d.). MDPI.

- Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. (2025). ResearchGate.

- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (n.d.). Bentham Science.

- A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 P

- Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. (2020). Bioorganic Chemistry. [Link]

- Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. (2016). Molecules. [Link]

- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (2012). Journal of Medicinal Chemistry. [Link]

- Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. (2025). Technology Networks.

- Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.). PubMed.

- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). International Journal of Molecular Sciences. [Link]

- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]

- (PDF) Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). ResearchGate.

- The effects of reference compounds, flavanone and chromanone (A) and... (n.d.). ResearchGate.

- Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. (2018). Fitoterapia. [Link]